Differential Cytotoxicity in Human Carcinoma Cells: 2-Bromobenzothiazole vs. 2-Chlorobenzothiazole
2-Bromobenzothiazole (BrBT) exhibits lower cytotoxicity against human gastric carcinoma MGC-803 cells (LC50 = 210 mg/L) compared to 2-chlorobenzothiazole (CBT, LC50 = 190 mg/L), representing a ~10.5% lower cytotoxic potency in this cell line [1]. This difference may influence compound selection when developing probes or therapeutic candidates where attenuated basal cytotoxicity is desired.
| Evidence Dimension | Cytotoxicity (LC50) in MGC-803 human gastric carcinoma cells |
|---|---|
| Target Compound Data | LC50 = 210 mg/L |
| Comparator Or Baseline | 2-Chlorobenzothiazole (CBT): LC50 = 190 mg/L |
| Quantified Difference | BrBT is ~10.5% less cytotoxic than CBT in MGC-803 cells |
| Conditions | High-content in vitro micronucleus test; MGC-803 human gastric carcinoma cell line; dose-dependent exposure |
Why This Matters
For applications where lower basal cytotoxicity is advantageous—such as cellular imaging probes or selective inhibitors—2-bromobenzothiazole offers a measurable safety margin advantage over its chloro analog.
- [1] Ye, Y., et al. Application of the SOS/umu test and high-content in vitro micronucleus test to determine genotoxicity and cytotoxicity of nine benzothiazoles. J. Appl. Toxicol. 2014, 34 (12), 1400-1408. View Source
